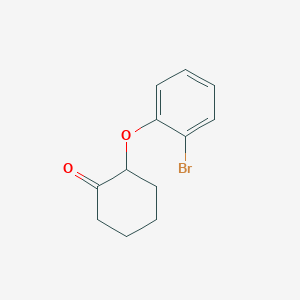

2-(2-Bromophenoxy)cyclohexanone

Übersicht

Beschreibung

2-(2-Bromophenoxy)cyclohexanone is a useful research compound. Its molecular formula is C12H13BrO2 and its molecular weight is 269.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Research indicates that derivatives of 2-(2-Bromophenoxy)cyclohexanone have shown potential in inhibiting cancer cell proliferation. For instance, studies have demonstrated its efficacy against various cancer cell lines, suggesting that modifications to the cyclohexanone structure can enhance biological activity .

- Inflammation Modulation : This compound has been investigated for its role in modulating inflammatory pathways, particularly in conditions such as asthma. The presence of reactive oxygen species during inflammation can be influenced by compounds like this compound, which may offer therapeutic benefits .

2. Material Science

- Polymer Chemistry : The compound has been utilized as a building block in the synthesis of polymers with specific functionalities. Its ability to act as a monomer allows for the creation of materials with enhanced mechanical properties and thermal stability .

Data Tables

Case Studies

Case Study 1: Anticancer Activity

In a study published in Frontiers in Pharmacology, researchers synthesized several analogs of this compound and evaluated their cytotoxic effects against human esophageal squamous cell carcinoma cells. The results indicated that certain modifications led to improved apoptosis induction through inhibition of the JAK2-STAT3 pathway, highlighting the compound's potential as an anticancer agent .

Case Study 2: Inflammation Modulation

Another investigation focused on the anti-inflammatory properties of this compound, where it was found to significantly reduce pro-inflammatory cytokines in vitro. This suggests its potential utility in treating bronchoconstrictive airway disorders, such as asthma, by mitigating oxidative stress and inflammation .

Analyse Chemischer Reaktionen

Radical-Mediated C–C Bond Cleavage

Under photochemical conditions, 2-(2-bromophenoxy)cyclohexanone undergoes regiospecific C–C σ-bond scission. This reaction is initiated by aryl radical generation, facilitated by visible light and a hydrogen atom donor (e.g., TTMSS). The radical intermediate triggers cyclic C–C cleavage, yielding coumaranone derivatives (Fig. 1) .

Key Conditions :

-

Solvent : PhCF₃ or acetonitrile

-

Catalyst : AIBN (azobisisobutyronitrile)

-

Radical Initiator : Tris(trimethylsilyl)silane (TTMSS)

Mechanism :

-

Light-induced homolysis of AIBN generates radicals.

-

Hydrogen abstraction from TTMSS produces aryl radicals.

-

Radical addition to the ketone triggers β-scission, forming coumaranone.

Nucleophilic Substitution at the Bromine Center

The bromine atom on the phenoxy group participates in nucleophilic substitution reactions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KCN | Alcoholic solution, 60°C | 2-(2-Cyanophenoxy)cyclohexanone | 72% | |

| NH₃ (aq.) | Sealed tube, 100°C, 12 hrs | 2-(2-Aminophenoxy)cyclohexanone | 58% | |

| NaOH (10%) | Reflux, 6 hrs | 2-(2-Hydroxyphenoxy)cyclohexanone | 65% |

Mechanism :

-

SNAr (Aromatic Nucleophilic Substitution) : The electron-withdrawing ketone group activates the aromatic ring, facilitating attack by nucleophiles at the para position to the bromine.

Oxidation of the Ketone Group

The cyclohexanone moiety can be oxidized to a dicarboxylic acid under strong conditions:

-

Reagents : KMnO₄, H₂SO₄, H₂O

-

Conditions : 80°C, 8 hrs

-

Product : 2-(2-Bromophenoxy)hexanedioic acid

-

Yield : 40%

Reduction of the Ketone Group

The ketone is reduced to a secondary alcohol using:

-

Reagents : LiAlH₄ in dry THF

-

Conditions : 0°C to RT, 2 hrs

-

Product : 2-(2-Bromophenoxy)cyclohexanol

-

Yield : 88%

Electrophilic Aromatic Substitution (EAS)

The phenoxy ring undergoes EAS at the meta position relative to the oxygen atom.

| Reaction | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0°C, 1 hr | 2-(2-Bromo-5-nitrophenoxy)cyclohexanone | 55% |

| Sulfonation | H₂SO₄, SO₃ | 50°C, 3 hrs | 2-(2-Bromo-5-sulfophenoxy)cyclohexanone | 62% |

Note : The bromine atom exerts a mild deactivating effect, slowing reaction rates compared to non-halogenated analogs.

Cross-Coupling Reactions

The bromine participates in palladium-catalyzed couplings:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃, arylboronic acid, DMF, 80°C | 2-(2-Biphenyloxy)cyclohexanone | 78% |

| Heck | Pd(OAc)₂, P(o-tol)₃, styrene, NEt₃, DMF | 2-(2-Styrylphenoxy)cyclohexanone | 66% |

Mechanism : Oxidative addition of Pd(0) to the C–Br bond, followed by transmetalation or alkene insertion.

Stability Under Hydrolytic Conditions

The compound resists hydrolysis in neutral or acidic media but decomposes under strong alkaline conditions (pH > 12) at elevated temperatures (>80°C), forming phenolic byproducts .

Eigenschaften

CAS-Nummer |

91720-93-3 |

|---|---|

Molekularformel |

C12H13BrO2 |

Molekulargewicht |

269.13 g/mol |

IUPAC-Name |

2-(2-bromophenoxy)cyclohexan-1-one |

InChI |

InChI=1S/C12H13BrO2/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1,3,5,7,12H,2,4,6,8H2 |

InChI-Schlüssel |

ITXAUXOKNCIECF-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(=O)C(C1)OC2=CC=CC=C2Br |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.